molecular formula C16H19N3OS B5967622 2-(1,3-benzothiazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one

2-(1,3-benzothiazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B5967622
M. Wt: 301.4 g/mol
InChI Key: BBMKLTTYCHIKTJ-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the class of benzothiazole derivatives. This compound features a benzothiazole ring system fused to a pyrazolone ring, which is further substituted with a methyl and a 3-methylbutyl group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4-(3-methylbutyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-10(2)8-9-12-11(3)18-19(15(12)20)16-17-13-6-4-5-7-14(13)21-16/h4-7,10,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMKLTTYCHIKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1CCC(C)C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form benzothiazole, followed by further functionalization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-(1,3-benzothiazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In the medical field, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including tuberculosis and certain types of cancer.

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other sectors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Benzothiazole derivatives: : These compounds share the benzothiazole core but differ in their substituents and functional groups.

  • Pyrazolone derivatives: : These compounds have a pyrazolone ring but may have different substituents compared to the compound .

Uniqueness

2-(1,3-benzothiazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific combination of substituents and the fusion of benzothiazole and pyrazolone rings. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

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